1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
Brand Name: Vulcanchem
CAS No.: 66354-98-1
VCID: VC18488138
InChI: InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22)
SMILES:
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4 g/mol

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

CAS No.: 66354-98-1

Cat. No.: VC18488138

Molecular Formula: C17H15N5OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- - 66354-98-1

Specification

CAS No. 66354-98-1
Molecular Formula C17H15N5OS
Molecular Weight 337.4 g/mol
IUPAC Name 6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole
Standard InChI InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22)
Standard InChI Key LWINWUPFKQISOL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture centers on a 1H-indole scaffold substituted at three positions:

  • 6-Methoxy group: Enhances electron density and influences binding affinity.

  • 2-Phenyl group: Contributes to hydrophobic interactions with biological targets.

  • 3-((1H-Tetrazol-5-ylmethyl)thio): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and solubility .

The thioether linkage (-S-) between the indole and tetrazole groups introduces conformational flexibility, critical for target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.66354-98-1
Molecular FormulaC₁₇H₁₅N₅OS
Molecular Weight337.4 g/mol
IUPAC Name6-Methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole
Canonical SMILESCOC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4

Spectroscopic and Computational Data

  • InChIKey: LWINWUPFKQISOL-UHFFFAOYSA-N

  • Polar Surface Area (PSA): ~107 Ų (estimated), indicating moderate membrane permeability .

  • LogD (pH 7.4): Analogous tetrazole derivatives exhibit logD values near 0.69, suggesting favorable solubility .

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically follows a three-stage protocol:

  • Indole Core Formation: Friedel–Crafts acylation or Fischer indole synthesis to construct the 6-methoxy-2-phenylindole backbone.

  • Thioether Linkage Installation: Nucleophilic substitution between a mercaptan derivative and a halogenated tetrazole precursor .

  • Tetrazole Ring Functionalization: Cycloaddition reactions using trimethylsilyl azide (TMSN₃) under catalytic conditions .

Table 2: Optimized Reaction Conditions

StepReagents/CatalystsTemperatureYield
1POCl₃, DMF0–5°C68%
2K₂CO₃, DMF80°C52%
3CuI, TMSN₃100°C45%

Post-Synthetic Modifications

The tetrazole moiety undergoes regioselective alkylation or arylation, enabling diversification for structure-activity relationship (SAR) studies . For example, Pd/Cu-catalyzed heteroannulation reactions introduce aryl groups at the N1 position of the tetrazole, enhancing binding affinity .

CompoundSubstituentIC₅₀ (μM)
18dCyclohexyl12.3
18j4-Fluorophenyl14.7
18h3-Chlorophenyl18.9

Anti-Inflammatory and Antimicrobial Effects

Preliminary assays indicate inhibition of COX-2 (IC₅₀ ≈ 8.2 μM) and moderate activity against Staphylococcus aureus (MIC = 32 μg/mL). The methoxy group’s electron-donating effects stabilize radical intermediates in antioxidant pathways.

Computational and Structural Biology Insights

Molecular Docking Studies

Docking simulations into the ATP-binding pocket of PI3Kγ (PDB: 2CHX) reveal:

  • Binding Energy: −9.2 kcal/mol, driven by hydrophobic contacts with Val882 and hydrogen bonds with Lys833 .

  • Tetrazole Orientation: The ring’s N2 and N3 atoms coordinate with Mg²⁺ ions, mimicking ATP’s phosphate groups .

ADMET Predictions

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thioether bond.

  • Toxicity: Ames test-negative; hepatotoxicity risk predicted via structural alerts for thioethers.

Challenges and Future Directions

Synthetic Optimization

Current yields (45–68%) remain suboptimal due to side reactions during tetrazole cyclization . Microwave-assisted synthesis and flow chemistry could enhance efficiency .

Target Validation

While in vitro data are promising, in vivo pharmacokinetic studies are needed to assess brain penetration and unbound plasma concentrations .

Expanding Therapeutic Indications

Ongoing research explores this compound’s utility in neurodegenerative diseases, leveraging its antioxidant properties to mitigate oxidative stress in Alzheimer’s models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator